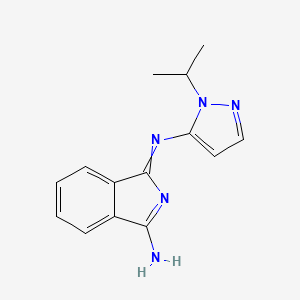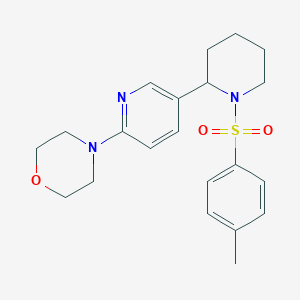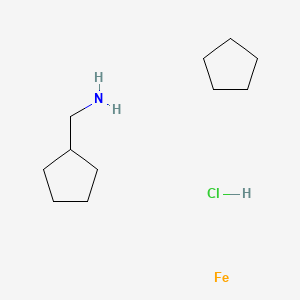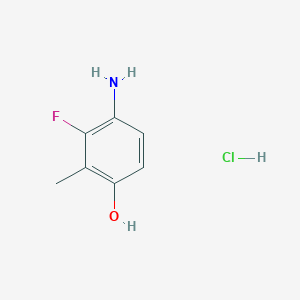![molecular formula C17H21N3NaO4S+ B11820947 sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Ácido sódico;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il]pentanoilamino]benzoico" es un complejo compuesto orgánico que presenta un núcleo de tieno[3,4-d]imidazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto normalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo de tieno[3,4-d]imidazol, seguido de la introducción de los grupos pentanoilamino y ácido benzoico. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, aminas y ácidos carboxílicos. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de solventes como diclorometano o etanol.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría una síntesis a gran escala utilizando métodos similares a los del laboratorio pero optimizados para la eficiencia y el rendimiento. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El núcleo de tieno[3,4-d]imidazol puede oxidarse usando agentes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando reactivos como hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en la parte del ácido benzoico.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente en solventes acuosos u orgánicos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; normalmente en condiciones anhidras.
Sustitución: Agentes halogenantes, nucleófilos o electrófilos; a menudo en solventes polares.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede estudiarse por su potencial como una sonda bioquímica o como un compuesto principal en el descubrimiento de fármacos. Sus interacciones con macromoléculas biológicas podrían proporcionar información sobre su mecanismo de acción.
Medicina
En medicina, este compuesto podría explorarse por su potencial terapéutico. Su estructura sugiere que podría interactuar con enzimas o receptores específicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos probablemente implica interacciones con objetivos moleculares específicos. Estos podrían incluir enzimas, receptores u otras proteínas. El núcleo de tieno[3,4-d]imidazol puede jugar un papel crucial en la unión a estos objetivos, influyendo en su actividad y llevando a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de tieno[3,4-d]imidazol: Estos compuestos comparten la estructura del núcleo y pueden tener una reactividad y aplicaciones similares.
Derivados del ácido benzoico: Los compuestos con una parte de ácido benzoico pueden sufrir reacciones químicas similares y tener usos comparables en investigación e industria.
Singularidad
Lo que diferencia al "Ácido sódico;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il]pentanoilamino]benzoico" es su combinación específica de grupos funcionales. Esta estructura única puede conferir propiedades distintas, como una mayor reactividad o una actividad biológica específica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H21N3NaO4S+ |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/t12-,13-,15-;/m0./s1 |
Clave InChI |
AMXZKFYBAOWERX-HZPCBCDKSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)


![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)
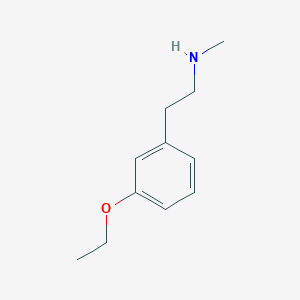
![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
